Methyl 9-decenoate
Overview
Description
Methyl 9-decenoate is a chemical compound that belongs to the family of unsaturated fatty acid methyl esters. It is widely used in various fields, including the fragrance industry, as a flavoring agent, and as a starting material for the synthesis of other compounds. In recent years, Methyl 9-decenoate has gained significant attention in the scientific community due to its various biological activities and potential therapeutic applications.
Scientific Research Applications
Oxidation in Biodiesel Fuels
- Biodiesel Oxidation Studies : Methyl 9-decenoate has been used to study the oxidation of biodiesel fuels. Research has focused on its combustion characteristics, particularly in diesel and homogeneous charge compression ignition engines, highlighting the influence of unsaturated esters like methyl 9-decenoate in the fuel's performance (Herbinet, Pitz, & Westbrook, 2009).
Olefin Metathesis and Synthesis
- Efficient Olefin Metathesis : Methyl 9-decenoate is a significant product in the olefin metathesis process, especially in the transformation of oleochemicals into value-added products. Research has explored methods to increase the efficiency of this process (Nickel et al., 2012).
- Metathesis for Renewable Monomer Feedstocks : Studies have also focused on using olefin metathesis for converting methyl oleate into commercial raw materials, including methyl 9-decenoate, for its renewable and low-cost benefits (Burdett et al., 2004).
Autoignition Characteristics in Biodiesel
- Autoignition Studies : The autoignition properties of methyl 9-decenoate have been examined, especially its behavior in fuel/air mixtures at different temperatures and pressures. This research is crucial for understanding its role in biodiesel combustion processes (Wang, Gowdagiri, & Oehlschlaeger, 2013).
Biodiesel Surrogate Studies
- Biodiesel Surrogate Research : Methyl 9-decenoate, among other methyl esters, has been adopted as a surrogate for biodiesel fuels in engine simulations. It helps in understanding the combustion and ignition properties of real biodiesel fuels (Li, Yang, Zhou, & Yu, 2019).
Metathesis for Production of Chemical Products
- Production of Chemical Intermediates : It's used in the production of valuable chemical intermediates like 1-decene and methyl 9-decenoate through cross-metathesis reactions with methyl oleate (Thurier et al., 2008).
Comparative Combustion Studies
- Comparative Combustion Analysis : Comparative studies of methyl 9-decenoate with other biodiesel components have been conducted to assess their ignition delay times and overall combustion properties (Hotard, Tekawade, & Oehlschlaeger, 2018).
properties
IUPAC Name |
methyl dec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGSHCJXYGFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365139 | |
Record name | methyl 9-decenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-decenoate | |
CAS RN |
25601-41-6 | |
Record name | Methyl 9-decenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9-decenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Decenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | methyl 9-decenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl dec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 9-decenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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